LogP and TPSA vs. Regioisomers
2-(Furan-3-ylformamido)propanoic acid exhibits a distinct lipophilicity profile compared to its furan-2-yl regioisomer. The target compound has a computed XLogP3-AA of 0.3 [1] and a TPSA of 79.54 Ų . In contrast, the furan-2-yl analog, 2-(furan-2-carbonylamino)propanoic acid, is predicted to have a lower XLogP3 of 0.1 [2] and a slightly higher TPSA of 83.5 Ų [2]. This difference in logP corresponds to a ~2-fold difference in predicted partition coefficient, which can directly impact membrane permeability and aqueous solubility in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.3; TPSA: 79.54 Ų |
| Comparator Or Baseline | 2-(Furan-2-carbonylamino)propanoic acid (Furan-2-yl regioisomer): XLogP3-AA: 0.1; TPSA: 83.5 Ų |
| Quantified Difference | XLogP3-AA difference: +0.2 units (target is more lipophilic); TPSA difference: -3.96 Ų (target has smaller polar surface area) |
| Conditions | Computed properties using XLogP3 algorithm and standard TPSA calculation methods |
Why This Matters
The higher lipophilicity and smaller polar surface area of the furan-3-yl isomer suggest enhanced passive membrane permeability, a critical parameter for cell-based assays or in vivo studies where intracellular target engagement is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16772318, 2-[(Furan-3-yl)formamido]propanoic acid. Retrieved April 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 20119436, 2-(Furan-2-carbonylamino)propanoic acid. Retrieved April 2026. View Source
